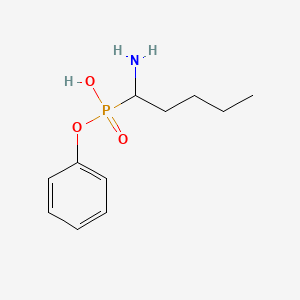

1-Aminopentylphosphonic acid monophenyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

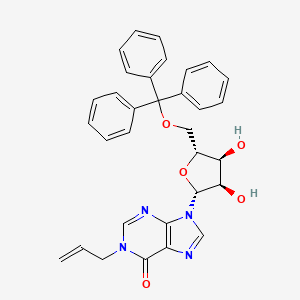

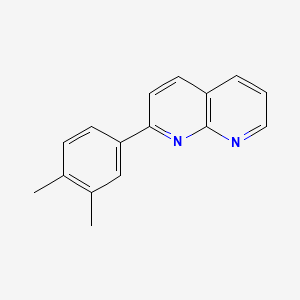

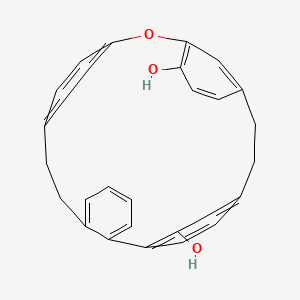

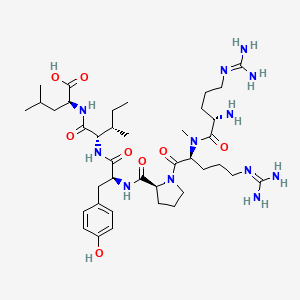

1-アミノペンチルホスホン酸モノフェニルエステルは、ホスホン酸エステルのクラスに属する化学化合物です。この化合物は、ペンチル鎖に結合したアミノ基の存在を特徴とし、さらにフェニル基でエステル化されたホスホン酸基に結合しています。この化合物のユニークな構造は、さまざまな科学研究アプリケーションにおいて興味深い研究対象となっています。

準備方法

合成経路と反応条件: 1-アミノペンチルホスホン酸モノフェニルエステルの合成は、通常、1-アミノペンチルホスホン酸とフェノールのエステル化を含みます。この反応は、硫酸や塩酸などの無機酸によって触媒することができます。 反応は通常、完全なエステル化を確実にするために還流条件下で行われます .

工業生産方法: この化合物の工業生産には、同様のエステル化プロセスが、より大規模に用いられる場合があります。連続フローリアクターや自動システムの使用により、生産プロセスの効率と収率を向上させることができます。 さらに、再結晶またはクロマトグラフィーなどの精製工程が、化合物の所望の純度を得るために用いられることがあります .

化学反応の分析

反応の種類: 1-アミノペンチルホスホン酸モノフェニルエステルは、次のようなさまざまな化学反応を起こします。

加水分解: エステル結合は、酸性または塩基性条件下で加水分解されて、1-アミノペンチルホスホン酸とフェノールを生成します.

酸化: アミノ基は、対応するニトロソまたはニトロ誘導体に変換するために酸化することができます。

置換: フェニルエステル基は、適切な条件下で他の求核剤によって置換することができます。

一般的な試薬と条件:

加水分解: 塩酸または硫酸を用いた酸性加水分解。水酸化ナトリウムまたは水酸化カリウムを用いた塩基性加水分解.

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤。

置換: 触媒の存在下で、アミンやチオールなどの求核剤。

主要な生成物:

加水分解: 1-アミノペンチルホスホン酸とフェノール。

酸化: 1-アミノペンチルホスホン酸モノフェニルエステルのニトロソまたはニトロ誘導体。

置換: 使用される求核剤に応じて、さまざまな置換ホスホン酸エステル。

科学的研究の応用

1-アミノペンチルホスホン酸モノフェニルエステルは、科学研究においていくつかの応用があります。

作用機序

1-アミノペンチルホスホン酸モノフェニルエステルの作用機序は、主に特定の酵素または分子標的との相互作用を含みます。たとえば、アミノペプチダーゼNの阻害剤として、酵素の活性部位に結合し、ペプチド基質の加水分解を防ぎます。 この阻害は、腫瘍の増殖と転移に関与するものを含む、さまざまな生物学的経路を阻害する可能性があります .

類似化合物:

1-アミノペンチルホスホン酸: エステル化されたフェニル基は欠如していますが、類似の化学的性質を共有しています。

1-アミノペンチルホスホン酸ジエチルエステル: フェニルエステル基の代わりに、2つのエチルエステル基を含んでいます。

アミノメチルホスホン酸: ペンチル鎖の代わりにメチル基を持つ、より単純な類似体.

ユニークさ: 1-アミノペンチルホスホン酸モノフェニルエステルは、フェニル基との特定のエステル化によりユニークであり、明確な化学的および生物学的特性を付与しています。 この化合物は、高い特異性でアミノペプチダーゼNを阻害する能力により、がん研究および潜在的な治療用途において貴重なツールとなっています .

類似化合物との比較

1-Aminopentylphosphonic Acid: Lacks the esterified phenyl group but shares similar chemical properties.

1-Aminopentylphosphonic Acid Diethyl Ester: Contains two ethyl ester groups instead of a phenyl ester group.

Aminomethylphosphonic Acid: A simpler analog with a methyl group instead of a pentyl chain.

Uniqueness: 1-Aminopentylphosphonic acid monophenyl ester is unique due to its specific esterification with a phenyl group, which imparts distinct chemical and biological properties. This compound’s ability to inhibit aminopeptidase N with high specificity makes it a valuable tool in cancer research and potential therapeutic applications .

特性

分子式 |

C11H18NO3P |

|---|---|

分子量 |

243.24 g/mol |

IUPAC名 |

1-aminopentyl(phenoxy)phosphinic acid |

InChI |

InChI=1S/C11H18NO3P/c1-2-3-9-11(12)16(13,14)15-10-7-5-4-6-8-10/h4-8,11H,2-3,9,12H2,1H3,(H,13,14) |

InChIキー |

WRTBDONQGQRUNP-UHFFFAOYSA-N |

正規SMILES |

CCCCC(N)P(=O)(O)OC1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

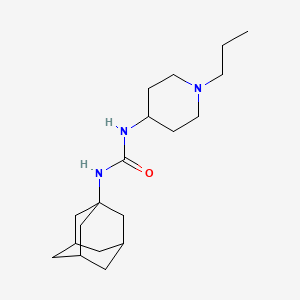

![methyl (1S,15R,17R,18S)-17-[2-(methylamino)ethyl]-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10840098.png)

![1-Adamantan-1-yl-3-[4-(4-fluorophenoxy)butyl]urea](/img/structure/B10840116.png)